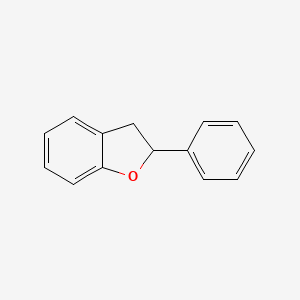

2-Phenyl-2,3-dihydrobenzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-phenyl-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C14H12O/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14H,10H2 |

InChI Key |

QMPOHKDJNKTEHF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 2,3 Dihydrobenzofuran and Its Analogues

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has emerged as a powerful tool for the efficient and selective synthesis of complex organic molecules, including the 2,3-dihydrobenzofuran (B1216630) framework. These methods often proceed under mild conditions with high functional group tolerance.

Palladium-Catalyzed Reactions

Palladium has proven to be a versatile catalyst for the synthesis of 2,3-dihydrobenzofuran derivatives due to its distinct properties such as thermal stability, resistance to poisoning, and high selectivity. nih.gov

A notable palladium-catalyzed strategy for preparing 2,3-dihydrobenzofurans involves the alkene carboalkoxylation of 2-allylphenol (B1664045) derivatives. nih.govrsc.org This method facilitates the coupling of readily available 2-allylphenols with aryl triflates, generating a diverse range of functionalized 2,3-dihydrobenzofurans in good yields and with significant diastereoselectivities, sometimes exceeding a 20:1 ratio. nih.govresearchgate.net The success of this reaction is contingent on conditions that favor an anti-heteropalladation of the alkene. nih.gov

The proposed catalytic cycle begins with the oxidative addition of the aryl triflate to a Pd(0) complex. nih.govrsc.org The resulting cationic palladium(II) complex then coordinates to the alkene of the 2-allylphenol substrate. nih.govrsc.org Subsequent deprotonation of the phenol (B47542) and anti-oxypalladation of the alkene forms a key intermediate, which then undergoes reductive elimination to yield the 2,3-dihydrobenzofuran product and regenerate the Pd(0) catalyst. nih.govrsc.org

Table 1: Selected Examples of Pd-Catalyzed Alkene Carboalkoxylation of 2-Allylphenols nih.govrsc.org

| 2-Allylphenol Derivative | Aryl Triflante | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 2-Allylphenol | Phenyl triflate | 2-Methyl-3-phenyl-2,3-dihydrobenzofuran | 75 | >20:1 |

| 2-Allylphenol | p-Methoxyphenyl triflate | 3-(4-Methoxyphenyl)-2-methyl-2,3-dihydrobenzofuran | 78 | >20:1 |

| 2-(But-2-en-2-yl)phenol | Phenyl triflate | 2,2-Dimethyl-3-phenyl-2,3-dihydrobenzofuran | 85 | N/A |

Palladium catalysis has also been effectively utilized in intramolecular C(sp³)–H and C(sp²)–H bond coupling reactions to construct the dihydrobenzofuran core. scispace.com This approach offers a direct and atom-economical route to these heterocyclic systems. For instance, a protocol has been developed for the synthesis of 2,3-dihydrobenzofuran derivatives through a palladium-catalyzed intramolecular coupling of C(sp³)–H and C(sp²)–H bonds. scispace.comresearchgate.net

In a related strategy, the Baudoin group demonstrated that Pd(0)-catalyzed intramolecular C-H activation of trisubstituted aryl bromides bearing an alkoxy group can lead to the formation of 2,3-dihydrobenzofuran derivatives. mdpi.com This transformation highlights the utility of palladium in mediating challenging C-H functionalization reactions for heterocycle synthesis.

Furthermore, a method for the intramolecular oxidative coupling of phenyl C(sp²)–H and "inert" aliphatic C(sp³)–H bonds has been developed, using a carboxylic acid as a directing group. nih.gov This protocol allows for the synthesis of structurally diverse dihydrobenzofurans from readily accessible phenyl alkyl ethers. nih.gov

The palladium-catalyzed Heck reaction has become a cornerstone in synthetic organic chemistry for forming carbon-carbon bonds. nih.govrsc.org Enantioselective versions of this reaction have been developed to access chiral 2,3-dihydrobenzofuran derivatives.

In one such development, an enantioselective, palladium-catalyzed intermolecular tandem Heck/Cacchi reaction of unactivated alkenes with ortho-ethynylanilines was established. nih.govresearchgate.net This method provides access to enantioenriched 2,3-dihydrobenzofuran-substituted indoles that possess an all-carbon quaternary stereocenter. researchgate.net The reaction proceeds with excellent yields (84–97%) and exceptional enantiomeric excess (84–97% ee). nih.govrsc.org The key to this transformation is the formation of an asymmetric σ-alkylpalladium intermediate through an intramolecular Heck coupling, which then reacts with the o-alkynylaniline to generate the polycyclic products. nih.govrsc.org

Additionally, enantioselective intramolecular reductive Heck reactions of o-iodophenol-derived allyl ethers, catalyzed by a BINAP-Pd complex, have been reported to yield retinoid derivatives containing a 2,3-dihydrobenzofuran moiety. snnu.edu.cn

Rhodium-Catalyzed Reactions

Rhodium catalysis has also emerged as a powerful strategy for the synthesis of dihydrobenzofuran scaffolds, particularly through C-H activation and annulation reactions.

Rhodium(III)-catalyzed C–H activation followed by a [3+2] annulation has been successfully employed for the construction of dihydrobenzofurans. nih.govrsc.orgacs.org In one approach, N-phenoxyacetamides are reacted with various coupling partners in the presence of a rhodium catalyst.

For example, the annulation of N-phenoxyacetamides with 1,3-dienes has been developed to construct dihydrobenzofurans via a carbooxygenation process. acs.org This redox-neutral transformation exhibits specific chemoselectivity and good functional group compatibility. acs.org Similarly, the reaction of N-phenoxyacetamides with cyclopropylidenemethyl alkenes, catalyzed by [Cp*RhCl₂]₂, affords cyclic 3-ethylidene-2,3-dihydrobenzofuran skeletons in moderate to high yields (37–80%). nih.govrsc.org

Another variation involves the coupling of N-phenoxy amides with propargylic monofluoroalkynes, catalyzed by [Cp*RhCl₂]₂, to produce α-quaternary carbon-containing 2,3-dihydrobenzofuran analogues in yields ranging from 35% to 78%. nih.govrsc.org The reaction of N-phenoxyacetamides with alkylidenecyclopropanes in a polar solvent like hexafluoroisopropanol (HFIP) also leads to 2,3-dihydrobenzofuran derivatives in moderate to high yields (52–82%) through a [3+2] annulation. nih.govrsc.org

Furthermore, a rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides has been reported to provide 2,3-dihydrobenzofurans in excellent yields (up to 90%). nih.govrsc.org The proposed mechanism involves the formation of an intermediate through a reversible C–H/N–H bond cleavage of the N-phenoxyacetamide, assisted by the active rhodium catalyst. nih.govrsc.org

Table 2: Overview of Rhodium-Catalyzed C-H Activation/[3+2] Annulation Reactions nih.govrsc.orgacs.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield Range |

| N-Phenoxyacetamides | 1,3-Dienes | Rh(III) | Dihydrobenzofurans | Good |

| N-Phenoxyacetamides | Cyclopropylidenemethyl alkenes | [CpRhCl₂]₂/NaOAc | 3-Ethylidene-2,3-dihydrobenzofurans | 37-80% |

| N-Phenoxy amides | Propargylic monofluoroalkynes | [CpRhCl₂]₂/NaOAc | α-Quaternary 2,3-dihydrobenzofurans | 35-78% |

| N-Phenoxyacetamides | Alkylidenecyclopropanes | Rh-catalyst/HFIP | 2,3-Dihydrobenzofuran derivatives | 52-82% |

| 2-Alkenylphenols | N-Phenoxyacetamides | Rh-catalyst/Zn(OAc)₂ | 2,3-Dihydrobenzofurans | up to 90% |

Chemodivergent Coupling via C–H and C–C Bond Activation for 2,3-Dihydrobenzofuran Derivatives

A notable strategy for the synthesis of 2,3-dihydrobenzofuran derivatives involves the chemodivergent coupling of N-phenoxyacetamides with alkylidenecyclopropanes (ACPs) through rhodium(III)-catalyzed C–H and C–C bond activation. rsc.orgacs.org This method's selectivity is primarily controlled by the choice of solvent, allowing for the formation of either linear dienes or the desired cyclic 3-ethylidenedihydrobenzofurans. acs.org

The reaction of N-phenoxyacetamides with cyclopropylidenemethyl alkenes in the presence of a rhodium catalyst such as [Cp*RhCl2]2 and a base like sodium acetate (B1210297) leads to the formation of the 3-ethylidene-2,3-dihydrobenzofuran skeleton. rsc.org This transformation proceeds via a C–H functionalization and a subsequent [3+2] annulation, demonstrating high regioselectivity and chemoselectivity. rsc.org Yields for these desired heterocyclic products are reported to be in the moderate to high range of 37–80%. rsc.org

In a related rhodium-catalyzed chemodivergent approach, the coupling of N-phenoxyacetamides with alkylidenecyclopropanes can be directed to form 2,3-dihydrobenzofuran derivatives through a [3+2] annulation. rsc.org This process is favored by using a polar solvent like hexafluoroisopropanol (HFIP), which promotes the ring-opening of the highly reactive cyclopropane (B1198618) and subsequent cyclization to yield the five-membered heterocyclic products in moderate to high yields (52–82%). rsc.org

Table 1: Rh(III)-Catalyzed Chemodivergent Synthesis of Dihydrobenzofuran Derivatives

| Catalyst System | Substrates | Product Type | Yield (%) | Selectivity Control | Reference |

| [Cp*RhCl2]2, NaOAc | N-phenoxyacetamides, Cyclopropylidenemethyl alkenes | 3-Ethylidene-2,3-dihydrobenzofurans | 37-80 | Reaction conditions | rsc.org |

| Rh(III) catalyst | N-phenoxyacetamides, Alkylidenecyclopropanes | 2,3-Dihydrobenzofuran derivatives | 52-82 | Polar solvent (HFIP) | rsc.org |

Stereoselective Mannich Type Interception of Phenolic Oxonium Ylides in Dihydrobenzofuran Formation

A highly stereoselective method for the synthesis of 2,2-disubstituted dihydrobenzofurans involves the Mannich-type interception of phenolic oxonium ylides. nih.govacs.org This reaction utilizes a cooperative catalytic system comprising an achiral dirhodium complex and a chiral phosphoric acid. acs.org

The process begins with the generation of a phenolic oxonium ylide from a diazo-containing phenolic derivative in the presence of the rhodium catalyst. nih.govacs.org This intermediate is then intercepted by an imine in a Mannich-type reaction, which is rendered stereoselective by the chiral phosphoric acid. nih.govacs.org This dual catalytic approach successfully circumvents the competitive phenolic O–H bond insertion. acs.org The methodology affords enantioenriched 2,2-disubstituted dihydrobenzofurans in yields ranging from 35% to 90%, with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee). nih.gov

Table 2: Stereoselective Mannich Type Synthesis of Dihydrobenzofurans

| Catalytic System | Reactants | Product | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| Dirhodium complex, Chiral phosphoric acid | Diazo-phenolic derivatives, Imines | 2,2-Disubstituted dihydrobenzofurans | 35-90 | >20:1 | >99% | nih.gov |

Copper-Catalyzed Reactions

Cu/SPDO-Catalyzed [3+2] Cycloaddition for 2-Aryl-2,3-dihydrobenzofuran Scaffolds

An efficient and highly enantioselective approach for preparing chiral 2-aryl-2,3-dihydrobenzofuran scaffolds is the [3+2] cycloaddition of quinone esters and styrene (B11656) derivatives, catalyzed by a novel copper-spirocyclic pyrrolidine (B122466) oxazoline (B21484) (Cu/SPDO) complex. researchgate.netacs.orgnih.gov This method is characterized by its broad substrate tolerance, high yields, and exceptional stereocontrol. acs.orgnih.gov

The reaction, catalyzed by the SPDO-ligated Cu(OTf)2 complex, produces a series of chiral 2-aryl-2,3-dihydrobenzofurans in yields of up to 96% and enantioselectivities as high as 99% ee. rsc.orgacs.orgnih.gov The utility of this reaction has been demonstrated through the asymmetric synthesis of the natural products corsifuran A and corsifuran B from commercially available starting materials in just two or three steps, with this cycloaddition as the key transformation. acs.org

Table 3: Cu/SPDO-Catalyzed [3+2] Cycloaddition for 2-Aryl-2,3-dihydrobenzofurans

| Catalyst System | Reactants | Product | Yield (%) | Enantioselectivity (ee) | Reference |

| Cu(OTf)2/SPDO | Quinone esters, Styrene derivatives | Chiral 2-aryl-2,3-dihydrobenzofurans | up to 96 | up to 99% | rsc.orgacs.orgnih.gov |

Dual Catalysis Protocols (e.g., Fe and Cu) for 2,3-Dihydrobenzofuran Synthesis

A one-pot, two-step method employing a dual iron and copper catalytic system provides a general and effective route to a variety of 2,3-dihydrobenzofurans. acs.orgacs.org This process involves an initial highly regioselective, iron(III) triflimide-catalyzed iodination of an activated aryl ring, followed by a copper(I)-catalyzed intramolecular O-arylation. acs.orgacs.org

The transformation is initiated with a substituted phenylethan-2'-ol. nih.govacs.org The iron-catalyzed iodination activates the aromatic ring for the subsequent copper-catalyzed cyclization. This one-pot procedure is tolerant of various functional groups and has been successfully applied to the synthesis of a range of dihydrobenzofurans as single regioisomers in yields between 56% and 72%. acs.org For instance, the synthesis of (+)-obtusafuran, a neolignan natural product, was achieved using this methodology, affording the dihydrobenzofuran core in a 63% yield. aablocks.com

Table 4: Fe/Cu Dual Catalysis for Dihydrobenzofuran Synthesis

| Catalytic Steps | Substrates | Product | Overall Yield (%) | Reference |

| 1. Fe(III)-catalyzed iodination 2. Cu(I)-catalyzed C-O cyclization | Substituted phenylethan-2'-ols | 2,3-Dihydrobenzofurans | 56-72 | acs.org |

| 1. Fe(III)-catalyzed iodination 2. Cu(I)-catalyzed C-O cyclization | Secondary benzylic alcohol precursor | (+)-Obtusafuran core | 63 | aablocks.com |

Biomimetic Synthesis of Dihydrobenzofuran Neolignan Analogs

Biomimetic approaches, which mimic natural biosynthetic pathways, offer environmentally friendly routes to dihydrobenzofuran neolignans. One such method is the laccase-mediated oxidative coupling. The enzyme Trametes versicolor laccase (TvL) catalyzes the dimerization of substrates like N-trans-feruloyl tyramine (B21549) to form dihydrobenzofuran neolignanamides. researchgate.netrsc.orgnih.gov For example, the natural product trans-grossamide was synthesized with a 16% yield using this eco-friendly method. rsc.org

In addition to enzymatic methods, copper catalysts have been employed in the biomimetic synthesis of neolignan analogs. A copper-catalyzed oxidative cross-coupling of para-alkenyl phenols with electron-rich phenols generates quinone methide intermediates, which then undergo intramolecular cyclization to afford 2,3-dihydrobenzofuran skeletons. rsc.org This approach can yield products with notable diastereoselectivity. rsc.org

Iron-Catalyzed Rearrangement Reactions (e.g., Claisen Rearrangement) in Dihydrobenzofuran Synthesis

The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, is a fundamental C-C bond-forming reaction that can be utilized for dihydrobenzofuran synthesis. Iron(III) chloride (FeCl3) has been shown to be an effective catalyst for the Claisen rearrangement of allyloxyarenes. scirp.orgacs.org The use of FeCl3 allows the reaction to proceed at a lower temperature (80°C) compared to the high temperatures typically required for thermal rearrangement. scirp.org

The FeCl3-catalyzed reaction of allyloxyarenes can lead to both the rearranged o-allylphenol and the subsequently cyclized dihydrobenzofuran product. scirp.org This process can be significantly accelerated by microwave irradiation. scirp.org In some cases, the cyclization of the intermediate ortho-allylphenol occurs in situ to directly provide the dihydrobenzofuran. For example, using an FeCl3/MCM-41 catalyst, allyl aryl ethers can undergo a cascade Claisen rearrangement and cyclization to yield dihydrobenzofurans. researchgate.net

Organocatalytic and Metal-Free Approaches to 2,3-Dihydrobenzofurans

In addition to metal-catalyzed methods, organocatalytic and metal-free strategies have gained prominence for the synthesis of 2,3-dihydrobenzofurans, offering advantages in terms of cost, toxicity, and sustainability.

Organocatalytic [4+1] annulation represents a powerful strategy for assembling the dihydrobenzofuran scaffold. One such approach involves the reaction of 2-(2-nitrovinyl)phenols and α-bromoacetophenones in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). frontiersin.orgresearchgate.net This protocol affords a wide range of 2,3-dihydrobenzofuran derivatives in moderate to excellent yields with high diastereoselectivity. frontiersin.org

Another effective method is the phosphine-catalyzed [4+1] annulation. The reaction between ortho-quinone methides, generated in situ, and Morita–Baylis–Hillman carbonates can furnish chiral 2,3-dihydrobenzofurans in good yields (65–90%) and with high enantioselectivity (79–87% ee). rsc.org Similarly, a highly asymmetric catalytic formal [4+1]‐annulation of o‐hydroxy‐p‐quinone methides with allenoates, using a commercially available chiral phosphine (B1218219) catalyst, produces chiral dihydrobenzofurans as single diastereomers in yields up to 90% and with enantiomeric ratios up to 95:5. nih.gov

| Reactants | Catalyst | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|

| 2-(2-nitrovinyl)phenols and α-bromoacetophenones | DBU | Moderate to excellent | High dr | frontiersin.org |

| ortho-quinone methides and Morita–Baylis–Hillman carbonates | Chiral Phosphine | 65-90% | 79-87% ee, >20:1 dr | rsc.org |

| o-hydroxy-p-quinone methides and allenoates | Chiral Phosphine | up to 90% | up to 95:5 er, single diastereomer | nih.gov |

Catalyst-free methods provide an environmentally friendly and operationally simple alternative for the synthesis of 2,3-dihydrobenzofurans. A notable example is the reaction of substituted salicylaldehydes with a sulfoxonium ylide, which proceeds under non-catalytic conditions to afford dihydrobenzofurans in high yields (80–89%). nih.govresearchgate.net The reaction is believed to proceed through an attack of the sulfur ylide on the carbonyl carbon of the salicylaldehyde (B1680747), followed by proton transfer, dehydration, and a [4+2] cyclization. nih.gov

Another significant metal-free approach is the base-mediated [4+1] cyclization of trimethylsulfoxonium (B8643921) iodide and substituted 2-hydroxylimides. frontiersin.orgnih.gov This method provides access to 3-amino-2,3-dihydrobenzofurans in moderate to excellent yields (50–94%). frontiersin.orgnih.govresearchgate.net

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Substituted salicylaldehydes and sulfoxonium ylide | Catalyst-free, CH₂Cl₂ | 2,3-dihydrobenzofurans | 80-89% | nih.govresearchgate.net |

| Trimethylsulfoxonium iodide and 2-hydroxylimides | Base-mediated (NaH), DMSO | 3-amino-2,3-dihydrobenzofurans | 50-94% | frontiersin.orgnih.govresearchgate.net |

Green and Effective Base-Mediated Procedures (e.g., [4+1] Cyclization)

The synthesis of 3-amino-2,3-dihydrobenzofurans has been achieved through a green and efficient base-mediated [4+1] cyclization. In this method, trimethylsulfoxonium iodide and substituted 2-hydroxylimides are reacted in the presence of a base like sodium hydride (NaH) to yield the desired products in moderate to excellent yields, ranging from 50-94%. researchgate.net The reaction is proposed to proceed via the attack of a sulfur ylide, generated from trimethylsulfoxonium iodide and NaH, on the anionic 2-hydroxylimide. This is followed by an intramolecular cyclization to form the 3-amino-2,3-dihydrobenzofuran scaffold. researchgate.net

Another base-mediated, one-pot synthesis provides access to various oxygen-containing heterocycles, including 2,3-dihydrobenzofurans. This protocol involves the alkylation or acylation of 2-hydroxyphenyl-substituted para-quinone methides, which then undergo an intramolecular 1,6-conjugate addition and cyclization sequence. acs.org This method has proven effective for generating 2,3-disubstituted benzo[b]furans and diaryl-substituted coumarin (B35378) derivatives in moderate to good yields. acs.org

A catalyst-free approach for synthesizing substituted dihydrobenzofurans utilizes a [3+2] cyclization of unsaturated imines and iodine-substituted phenols with a base. nih.gov The proposed mechanism involves the formation of an intermediate that undergoes C-I bond cleavage, tautomerization, and an addition reaction with an iodine radical to form a diradical intermediate. Subsequent cyclization and hydrolysis yield the final product. nih.gov

Below is a table summarizing the base-mediated synthesis of 3-amino-2,3-dihydrobenzofurans.

| Starting Material (2-hydroxylimide) | Product (3-amino-2,3-dihydrobenzofuran) | Yield (%) |

| Substituted 2-hydroxylimide 67 | 3-amino-2,3-dihydrobenzofuran | 50-94 |

Table represents the range of yields for various substituted 2-hydroxylimides as reported in the study. researchgate.net

Ultrasound-Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones

An environmentally friendly and efficient method for synthesizing (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone (B49325) derivatives has been developed using ultrasound irradiation. scielo.org.zaresearchgate.net This approach involves the Claisen-Schmidt condensation of 2,3-dihydrobenzofuran-5-carbaldehyde with various aromatic ketones. scielo.org.zaresearchgate.net The use of ultrasound at ambient temperature provides a clean and rapid reaction, resulting in good to excellent yields of the target chalcones. scielo.org.zaresearchgate.net

The reaction conditions were optimized by selecting an appropriate base for the Claisen-Schmidt condensation. scielo.org.za The stereochemistry of the resulting chalcones was determined to be trans based on 1H NMR data, which showed a coupling constant (Jab) of 15.5 Hz for the vinylic protons. researchgate.net This method offers several advantages, including mild reaction conditions, high yields, non-chromatographic purification, and short reaction times, highlighting its significance in waste reduction and energy efficiency. researchgate.net

The following table presents a selection of synthesized chalcone derivatives and their corresponding yields.

| Aryl Ketone | Product | Yield (%) |

| Acetophenone | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one | 92 |

| 4-Methylacetophenone | (E)-1-(4-methylphenyl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one | 95 |

| 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one | 90 |

| 4-Bromoacetophenone | (E)-1-(4-bromophenyl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one | 88 |

| 4-Nitroacetophenone | (E)-1-(4-nitrophenyl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one | 85 |

Data sourced from Adole, V. A., et al. (2020). scielo.org.zaresearchgate.net

Photochemical and Radical-Mediated Syntheses of 2,3-Dihydrobenzofurans

Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward 2,3-Dihydrobenzofurans

A light-driven, metal-free protocol for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol derivatives has been developed. acs.orgnih.govresearchgate.net This method operates under mild conditions and is initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions, which are generated in situ by deprotonating the corresponding phenols with a base such as 1,1,3,3-tetramethylguanidine (B143053) (TMG). acs.orgnih.govresearchgate.net The reaction proceeds rapidly, with reaction times as short as 35 minutes, and produces a diverse range of functionalized products in yields up to 69%. acs.orgnih.gov

Mechanistic studies suggest that the reaction proceeds through a cascade pathway involving a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (SN) process. nih.gov The photochemical activity of the phenolate anions is key, as they can either directly photoreduce the radical precursors or form photoactive electron-donor-acceptor (EDA) complexes. acs.org This leads to the formation of carbon-centered radical species, which then undergo the cascade reaction to form the 2,3-dihydrobenzofuran ring system. acs.orgnih.gov

A variety of 2-allylphenol derivatives and alkyl halides can be used in this reaction, leading to a wide array of substituted 2,3-dihydrobenzofurans. acs.org

| 2-Allylphenol Derivative | Alkyl Halide | Product | Yield (%) |

| 2-Allylphenol | Iodoacetonitrile | 2-(Cyanomethyl)-2,3-dihydrobenzofuran | 65 |

| 2-Allylphenol | Ethyl iodoacetate | Ethyl 2-(2,3-dihydrobenzofuran-2-yl)acetate | 61 |

| 4-Bromo-2-allylphenol | Iodoacetonitrile | 5-Bromo-2-(cyanomethyl)-2,3-dihydrobenzofuran | 58 |

| 2-Allyl-4-methoxyphenol | Iodoacetonitrile | 2-(Cyanomethyl)-5-methoxy-2,3-dihydrobenzofuran | 69 |

Data represents a selection of examples from Corti, V., et al. (2023). acs.orgnih.gov

Visible Light-Mediated Oxyselenocyclization in Dihydrobenzofuran Formation

A sustainable method for the synthesis of 2,3-chalcogenil-dihydrobenzofurans has been developed using visible light-mediated oxyselenocyclization of 2-allylphenols. mdpi.comscilit.com This approach employs blue LED irradiation in the presence of chalcogenides and a promoter system of I2/SnCl2 under mild conditions. mdpi.comscilit.com This method is notable for its sustainability and tolerates a variety of functional groups, providing the desired products in good to excellent yields. mdpi.comscilit.com

The reaction is believed to proceed through the formation of a seleniranium cation intermediate, which then undergoes intramolecular cyclization. dntb.gov.ua This methodology has been shown to be superior to previous methods, with yields often exceeding 90% for selenide (B1212193) derivatives and also providing access to more complex structures. mdpi.com The reaction can even proceed with an 83% yield in the absence of a photocatalyst, and the yield can be further improved to 98% with optimized reactant concentrations. mdpi.com

The table below shows the yields of various 2-((organoselanyl)methyl)-2,3-dihydrobenzofurans synthesized using this method.

| Diphenyl Diselenide | Product | Yield (%) |

| Diphenyl diselenide | 2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran | 98 |

| Bis(4-chlorophenyl) diselenide | 2-(((4-Chlorophenyl)selanyl)methyl)-2,3-dihydrobenzofuran | 95 |

| Bis(4-fluorophenyl) diselenide | 2-(((4-Fluorophenyl)selanyl)methyl)-2,3-dihydrobenzofuran | 96 |

| Di-p-tolyl diselenide | 2-((p-Tolylselanyl)methyl)-2,3-dihydrobenzofuran | 71 |

Data sourced from Gomes, L. S., et al. (2025). mdpi.comscilit.com

Radical Cyclization Strategies for Functionalized Dihydrobenzofurans

Radical cyclization reactions provide a powerful tool for the synthesis of functionalized dihydrobenzofurans. One such strategy involves a photoinduced visible light-mediated radical cyclization for constructing dihydrobenzofuran scaffolds. rsc.org This cascade process is compatible with various aromatic aldehydes and alkynyl aryl ethers and proceeds through an intramolecular 1,5-hydrogen atom transfer (HAT) pathway. rsc.orgrsc.org A key feature of this method is the use of tetrabutylammonium (B224687) decatungstate (TBADT) as a photocatalyst, which facilitates the HAT process. rsc.orgrsc.org

Another approach utilizes a metal-free, visible light-mediated intramolecular reductive cyclization of oxygen-containing substrates. scispace.com This method relies on the formation of an electron-donor-acceptor (EDA) complex between the substrate and an organosilane reagent, such as tris(trimethylsilyl)silane (B43935) (TTMSS), without the need for an additional photocatalyst. scispace.com

A diverse range of 3-thioether-functionalized 2,3-dihydrobenzofurans can also be prepared via an intramolecular radical cyclization/thiolation cascade reaction. researchgate.net

The table below summarizes the results for the TBADT photocatalyst-enabled radical-induced cyclization.

| Aromatic Aldehyde | Alkynyl Aryl Ether | Product | Yield (%) |

| Benzaldehyde | 1-Ethynyl-2-isopropoxybenzene | 2-Isopropyl-3-benzoyl-2,3-dihydrobenzofuran | 85 |

| 4-Methylbenzaldehyde | 1-Ethynyl-2-isopropoxybenzene | 2-Isopropyl-3-(4-methylbenzoyl)-2,3-dihydrobenzofuran | 82 |

| 4-Chlorobenzaldehyde | 1-Ethynyl-2-isopropoxybenzene | 3-(4-Chlorobenzoyl)-2-isopropyl-2,3-dihydrobenzofuran | 78 |

Data represents a selection of examples from the study on TBADT photocatalyst-enabled radical-induced cyclization. rsc.org

Type II Sensitized Photooxidation in 2,3-Dihydrobenzofuran Synthesis

The synthesis of 2,3-dihydrobenzofurans can be achieved through a Type II sensitized photooxidation of o-prenyl phenol. nih.gov This biomimetic approach is influenced by the solvent, with aprotic solvents like benzene (B151609) favoring the formation of 2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran. nih.gov The use of benzene as a solvent was found to increase the total quenching rate constant of singlet oxygen with the prenyl phenol by approximately 10-fold compared to a protic solvent like methanol. nih.govnih.gov

The proposed mechanism involves the preferential addition of singlet oxygen to the prenyl group, which is facilitated by hydrogen bonding with the phenolic hydroxyl group. nih.govresearchgate.net This interaction steers the reaction away from the typical singlet oxygen 'ene' reaction and towards the formation of the dihydrobenzofuran as the major product. nih.govresearchgate.net It is considered a mixed photooxidation system, as a Type I sensitized photooxidation can also occur, leading to the formation of an epoxide as a byproduct. nih.gov

The following table shows the effect of solvent on the product distribution in the sensitized photooxidation of o-prenyl phenol.

| Solvent | Dihydrobenzofuran Yield (%) | Ene Product Yield (%) |

| Benzene | 75 | 25 |

| Methanol | 20 | 80 |

Yields are approximate and based on the described preference for dihydrobenzofuran formation in aprotic solvents. nih.govresearchgate.net

Cyclization Reactions via Key Intermediates

The synthesis of the 2,3-dihydrobenzofuran ring system is frequently accomplished through cyclization reactions that proceed via highly reactive intermediates. These strategies provide efficient and often elegant routes to the target molecular framework.

o-Quinone Methides and o-Quinones in Dihydrobenzofuran Formation

Ortho-quinone methides (o-QMs) are highly reactive intermediates that serve as powerful tools in the synthesis of 2,3-dihydrobenzofurans. These transient species can be generated from various precursors and readily undergo cyclization to form the dihydrobenzofuran core. A primary method for generating o-QMs is the thermal or acid-catalyzed dehydration of o-hydroxybenzyl alcohols. Once formed, the o-QM can undergo an intramolecular cyclization. For instance, the reaction can be viewed as an intramolecular Michael addition, where the phenolic oxygen attacks the α,β-unsaturated system of the methide.

Another significant pathway involving o-quinone methides is their participation in cycloaddition reactions. They can act as electron-rich dienes in hetero-Diels-Alder reactions with suitable dienophiles. For example, the reaction between an o-QM and a styrene derivative can proceed via a [4+2] cycloaddition to furnish a 2-phenyl-2,3-dihydrobenzofuran. The generation of o-QMs is not limited to dehydration; they can also be formed through the oxidation of o-cresols or from o-hydroxybenzyl halides.

Similarly, o-quinones can be employed as precursors. Their reaction with nucleophiles can initiate a cascade leading to the formation of the dihydrobenzofuran ring system.

Rearrangement Reactions of Chromanones and 3-Hydroxy Analogs to Dihydrobenzofurans

Rearrangement reactions provide an alternative and powerful strategy for synthesizing 2,3-dihydrobenzofurans, often starting from six-membered chromanone rings which contract to the five-membered dihydrobenzofuran system. A notable example is the acid-catalyzed rearrangement of 3-hydroxy-2,2-disubstituted chromanones. This reaction proceeds through a pinacol-type rearrangement mechanism. The process is initiated by the protonation of the tertiary alcohol, followed by the elimination of water to form a carbocation. A subsequent 1,2-aryl or alkyl shift leads to a more stable carbocation, which is then intercepted by the phenolic oxygen to yield the 2,3-disubstituted-2,3-dihydrobenzofuran.

Chromanones themselves can also be transformed into dihydrobenzofurans. For example, treatment with a peroxy acid can induce a Baeyer-Villiger oxidation, forming a lactone intermediate which can then be rearranged to the desired dihydrobenzofuran skeleton.

Intramolecular Nucleophilic Substitution in 2,3-Dihydrobenzofuran Synthesis

Intramolecular nucleophilic substitution is a fundamental and widely used method for constructing the 2,3-dihydrobenzofuran ring. This approach typically involves the cyclization of a precursor molecule that contains both a phenolic hydroxyl group and a suitable leaving group.

A classic example is the Williamson ether synthesis adapted for an intramolecular reaction. This involves an o-hydroxyphenethyl halide or a similar substrate with a good leaving group (e.g., tosylate). In the presence of a base, the phenolic hydroxyl group is deprotonated, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon bearing the leaving group, resulting in the closure of the five-membered ring. The success of this S_N2 reaction is dependent on factors such as the nature of the leaving group and the reaction conditions.

Another variation utilizes allyl phenyl ethers as precursors. The cyclization can be triggered by various catalysts. For example, transition metal catalysts, such as palladium complexes, can activate the allyl group, facilitating the intramolecular attack by the phenolic oxygen.

Electrochemical Approaches for Dihydrobenzofuran Skeletons

Electrochemical methods present a modern and environmentally conscious approach to synthesizing 2,3-dihydrobenzofurans. By using electricity to drive reactions, these methods can often minimize the use of chemical reagents and reduce waste.

Anodic oxidation of phenols is a key electrochemical strategy. When a phenol is oxidized at an anode, it can form a phenoxy radical. Under controlled conditions, this radical can undergo reactions that lead to the formation of the dihydrobenzofuran structure. For example, the anodic oxidation of 4-substituted phenols can lead to a C-C coupling, which, through subsequent steps, can yield a dihydrobenzofuran derivative. This process often involves the generation of a phenoxonium ion, which is then attacked by a nucleophile within the molecule to initiate cyclization.

Formation from o-Hydroxyphenylcarbonyl Derivatives

Ortho-hydroxyphenylcarbonyl compounds are versatile starting materials for the synthesis of 2,3-dihydrobenzofurans due to the presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group.

One common method involves the reduction of the carbonyl group to an alcohol, creating an o-hydroxybenzyl alcohol. This intermediate can then undergo an acid-catalyzed dehydration and cyclization, as discussed in the context of o-quinone methides. For instance, reducing o-hydroxyacetophenone with sodium borohydride (B1222165) (NaBH₄) yields the corresponding alcohol, which readily cyclizes in the presence of acid.

Alternatively, the carbonyl group can be the site of a Wittig reaction or a related olefination process. This introduces a double bond, creating an o-hydroxystyrene derivative. This intermediate can then undergo intramolecular cyclization, often catalyzed by acid or a transition metal, to form the 2,3-dihydrobenzofuran ring.

Bartoli Methodology in 2,3-Dihydrobenzofuran Synthesis

The Bartoli indole (B1671886) synthesis, traditionally used for creating indoles from nitroarenes and vinyl Grignard reagents, has been ingeniously adapted for the synthesis of 2,3-dihydrobenzofurans. This modified approach offers a direct route to substituted dihydrobenzofurans.

The reaction typically begins with an o-nitrophenol derivative. The key step involves the addition of an excess of a vinyl Grignard reagent, such as vinylmagnesium bromide. The proposed mechanism involves the initial addition of the Grignard reagent to the nitro group. This is followed by a rearrangement and the elimination of a magnesium salt, which generates a nitroso species. A subsequent-sigmatropic rearrangement and an intramolecular cyclization cascade lead to the final 2,3-dihydrobenzofuran product. This methodology is valued for its ability to tolerate various substituents on the aromatic ring, providing access to a diverse range of dihydrobenzofuran analogs.

Transformation of Benzofurans to Dihydrobenzofurans (e.g., Hydrogenation of C2–C3 Double Bonds)

The conversion of benzofurans to their 2,3-dihydro counterparts represents a direct and common synthetic strategy. This transformation is typically achieved through the catalytic hydrogenation of the C2–C3 double bond within the furan (B31954) ring.

The selection of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the hydrogenation. Palladium on carbon (Pd/C) is a frequently employed catalyst for this purpose. For instance, the hydrogenation of 2-phenylbenzofuran (B156813) to yield this compound has been accomplished using a 5% Pd/C catalyst in a solution of ethanol (B145695) and glacial acetic acid epo.org. In other work, various nanocatalysts have been explored for the tandem reaction of 2-phenylbenzofuran, with a potassium-doped PdCu-Pd-Cu@C nanocatalyst demonstrating high conversion rates researchgate.net. While commercial Pd/C can also effect this transformation with high conversion, it may result in lower selectivity to the desired dihydrobenzofuran researchgate.net.

The enantioselective hydrogenation of benzofurans presents a significant challenge lookchem.com. However, advances in catalysis have led to the development of systems capable of inducing high enantioselectivity. Iridium-based catalysts, particularly those incorporating bicyclic pyridine-phosphinite ligands, have shown considerable promise in the asymmetric hydrogenation of substituted furans and benzofurans academie-sciences.fr. These catalysts have expanded the scope of asymmetric hydrogenation to include olefins that lack traditional coordinating functional groups academie-sciences.fr.

Table 1: Catalytic Systems for Hydrogenation of Benzofurans

| Catalyst System | Substrate | Product | Notes | Reference |

| 5% Pd/C, Ethanol, Acetic Acid | 2-Phenylbenzofuran | This compound | Standard hydrogenation conditions | epo.org |

| K-doped PdCu-Pd-Cu@C | 2-Phenylbenzofuran | This compound | High conversion in a tandem reaction | researchgate.net |

| Iridium-Bicyclic Pyridine-Phosphinite | Substituted Benzofurans | Chiral Dihydrobenzofurans | Highly enantioselective hydrogenation | academie-sciences.fr |

Asymmetric Synthesis and Enantioselective Control for 2-Phenyl-2,3-dihydrobenzofurans

The synthesis of specific enantiomers of this compound and its analogues is of significant interest due to the prevalence of such chiral motifs in biologically active molecules. This has driven the development of various asymmetric catalytic systems and methodologies.

Development of Chiral Catalytic Systems (e.g., Chiral Thiourea (B124793) Catalyst)

Chiral thiourea derivatives have emerged as powerful organocatalysts for a range of asymmetric transformations, including the synthesis of chiral 2,3-dihydrobenzofurans. These catalysts often function as bifunctional activators, using hydrogen bonding to simultaneously activate both the nucleophile and the electrophile.

An efficient asymmetric cascade reaction for the construction of trans-2,3-dihydrobenzofurans utilizes a chiral thiourea catalyst. This reaction proceeds through a Michael addition followed by an oxa-substitution of ortho-hydroxy chalcone derivatives and in-situ generated pyridinium (B92312) ylides. This method achieves good to excellent yields with high stereoselectivity, reaching up to 84% enantiomeric excess (ee) and a diastereomeric ratio (dr) greater than 20:1 researchgate.net.

Similarly, a bifunctional tertiary amine-thiourea catalyst has been successfully employed in the diastereo- and enantioselective synthesis of trans-2,3-disubstituted 2,3-dihydrobenzofuran derivatives via an intramolecular Michael addition. This approach has yielded products with up to a 96:4 dr and a 95:5 enantiomeric ratio (er) rsc.org. The development of such multifunctional thiourea catalysts, which may also incorporate amino alcohol moieties, has broadened their applicability in asymmetric synthesis jst.go.jp. Furthermore, bifunctional thiourea organocatalysts have been utilized in the asymmetric allylic alkylation of benzofuran-3(2H)-ones to produce 2,2-disubstituted benzofuranones with very good stereoselectivities thieme-connect.com.

Enantio- and Diastereoselective Synthesis of this compound Analogues

A variety of catalytic systems have been developed to achieve high levels of enantio- and diastereoselectivity in the synthesis of this compound analogues. These methods often involve transition metal catalysis or organocatalysis.

Rhodium(II) catalysts have been utilized for the enantio- and diastereoselective synthesis of cis-2-aryl-3-methoxycarbonyl-2,3-dihydrobenzofurans through an intramolecular C-H insertion reaction researchgate.net. Chiral phosphoric acids have also proven effective as catalysts in the [3+2] cycloaddition of 1-styrylnaphthols with quinones to afford trans-2-aryl-3-substituted dihydrobenzofurans in high yields, dr, and ee cnr.it.

Copper(I)/bisoxazoline complexes are another class of effective catalysts for the highly diastereo- and enantioselective construction of 2,3-dihydrobenzofurans bearing tetrasubstituted carbon stereocenters researchgate.net. These reactions proceed under mild conditions through the annulation of carbenes with 2-iminyl- or 2-acyl-substituted phenols researchgate.net. Transition metals such as rhodium and palladium have also been instrumental in developing stereoselective syntheses of 2,3-disubstituted dihydrobenzofurans nih.gov.

The application of these methodologies is highlighted in the enantioselective total synthesis of natural products like Daphnodorin B, which features a 2-phenyl-dihydrobenzofuran core. The synthesis of such complex molecules often relies on key steps like intramolecular Heck reactions to construct the benzofuran (B130515) framework researchgate.net. Additionally, copper-catalyzed biomimetic cross-coupling of para-alkenyl phenols with other phenols can lead to the formation of 2,3-dihydrobenzofuran units, mimicking the biosynthesis of neolignans rsc.org.

Table 2: Selected Enantioselective Syntheses of this compound Analogues

| Catalytic System | Reaction Type | Product Stereochemistry | Key Features | Reference(s) |

| Chiral Thiourea | Cascade Michael addition/oxa-substitution | trans | Up to 84% ee, >20:1 dr | researchgate.net |

| Bifunctional Tertiary Amine-Thiourea | Intramolecular Michael addition | trans | Up to 96:4 dr, 95:5 er | rsc.org |

| Rhodium(II) | Intramolecular C-H insertion | cis | Enantio- and diastereoselective | researchgate.net |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | trans | High yield, dr, and ee | cnr.it |

| Copper(I)/Bisoxazoline | Annulation of carbenes | Tetrasubstituted centers | Highly diastereo- and enantioselective | researchgate.net |

Mechanistic Investigations of 2 Phenyl 2,3 Dihydrobenzofuran Formation

Radical Cascade Pathways (e.g., Tandem Atom Transfer Radical Addition)

Radical cascade reactions offer a powerful method for the construction of complex molecular architectures from simple precursors in a single step. One such pathway for the formation of 2,3-dihydrobenzofurans involves a tandem Atom Transfer Radical Addition (ATRA) process. A light-driven protocol has been reported for the synthesis of 2,3-dihydrobenzofurans under mild conditions, initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions. nih.govresearchgate.net

Mechanistic studies provide evidence for the photochemical formation of carbon-centered radical species. nih.gov The proposed cascade reaction pathway involves a tandem ATRA and an intramolecular nucleophilic substitution (SN) process. nih.govresearchgate.net In this process, a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization, which is then followed by an intermolecular radical-radical coupling, leading to the formation of polycyclic benzofurans. researchgate.net

Anionic Pathways and Intermediate Formation (e.g., Betaine (B1666868) Intermediates)

Anionic pathways play a significant role in the formation of dihydrobenzofuran rings. These reactions often proceed through distinct intermediates that dictate the reaction's outcome and stereochemistry. One notable intermediate in certain synthetic routes is the betaine.

In the context of dihydrofuran synthesis, betaine-mediated pathways have been explored. rsc.org For instance, the reaction of a phosphonium (B103445) ylide with an aldehyde can lead to the formation of a betaine intermediate. nih.gov These intermediates are typically transient but can be observed and characterized under specific conditions, such as low temperatures. nih.gov The stereochemistry of the betaine intermediate, which can exist as erythro or threo isomers, is crucial in determining the final stereochemistry of the product. nih.gov Computational studies, such as density functional theory (DFT) calculations, have been employed to investigate the potential structures and relative stabilities of these betaine intermediates. nih.gov

Ylide-Mediated Processes (e.g., Ammonium (B1175870) Ylides, Sulfur Ylides, Oxonium Ylides)

Ylide-mediated reactions are a cornerstone in the synthesis of various heterocyclic compounds, including 2,3-dihydrobenzofurans. Ammonium, sulfur, and oxonium ylides have all been successfully employed in [4+1] annulation reactions to construct the dihydrobenzofuran core.

A highly enantioselective and diastereoselective [4+1] annulation between in situ generated ammonium ylides and o-quinone methides has been developed for the synthesis of a variety of 2,3-dihydrobenzofurans. nih.govd-nb.inforesearchgate.net Experimental and computational studies have provided deeper insight into the mechanistic details, highlighting the key factors that control reactivity and stereoselectivity. nih.govd-nb.inforesearchgate.net

Similarly, sulfur ylides have been utilized in palladium-catalyzed (4 + 1) annulation reactions with 4-vinylbenzodioxinones to afford dihydrobenzofuran derivatives in moderate to high yields with excellent diastereoselectivities. acs.org The intrinsic nucleophilic and electrophilic properties of sulfur ylides make them suitable partners in such cycloaddition reactions. acs.org Furthermore, cascade reactions involving carbenoids derived from sulfoxonium ylides have been reported for the efficient and regioselective synthesis of various heterocycles. researchgate.net

The diastereoselective aldol-type interception of phenolic oxonium ylides with isatins, catalyzed by Rh₂(OAc)₄, provides an effective route to 2,2-disubstituted dihydrobenzofuran derivatives containing a 3-hydroxyoxindole moiety. rsc.org

Table 1: Ylide-Mediated Synthesis of Dihydrobenzofurans

| Ylide Type | Reaction Partner | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| Ammonium Ylide | o-Quinone Methide | Base (e.g., Cs₂CO₃) | Highly enantio- and diastereoselective [4+1] annulation nih.govd-nb.inforesearchgate.net |

| Sulfur Ylide | 4-Vinylbenzodioxinone | Palladium catalyst | Excellent diastereoselectivity in (4 + 1) annulation acs.org |

| Oxonium Ylide | Isatin | Rh₂(OAc)₄ | Diastereoselective aldol-type interception rsc.org |

Role of Lewis Acids in Dihydrobenzofuran Reaction Mechanisms

Lewis acids are pivotal in a variety of organic transformations, including the synthesis of dihydrobenzofurans, by activating substrates and influencing reaction pathways. They can facilitate ring-opening, cyclization, and rearrangement reactions.

For instance, a Lewis acid-catalyzed, intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals has been developed. mdpi.comnih.gov In this process, various Lewis acids such as Al(OTf)₃, Sc(OTf)₃, Ga(OTf)₃, and Yb(OTf)₃ have been screened, with Yb(OTf)₃ demonstrating high efficiency. mdpi.com The proposed mechanism involves the coordination of the Lewis acid to the acetal (B89532), promoting ring opening and subsequent intramolecular cyclization.

Furthermore, an unusual Lewis-acid-mediated ring-exchange reaction of dihydrobenzofurans has been described. researchgate.net The challenging ring cleavage of a dihydrobenzofuran was achieved via a Lewis acid-mediated ring-opening chlorination using BF₃·Et₂O and SiCl₄. researchgate.net

Intramolecular Cycloaddition Mechanisms

Intramolecular cycloaddition reactions represent an efficient strategy for the construction of fused ring systems, including the 2,3-dihydrobenzofuran (B1216630) skeleton. These reactions often proceed with high regio- and stereoselectivity.

An example of such a mechanism is the Ir-catalyzed intramolecular cycloaddition of the C-H bond of an o-methyl ether to a C-C double bond to form a 2,3-dihydrobenzofuran. nih.gov This type of reaction showcases the power of transition metal catalysis in facilitating otherwise challenging transformations.

C-H Activation Mechanisms in Dihydrobenzofuran Synthesis

Direct C-H activation has emerged as a powerful and atom-economical tool in organic synthesis. Both rhodium and palladium catalysts have been instrumental in developing C-H activation strategies for the synthesis of 2,3-dihydrobenzofurans.

A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. organic-chemistry.org This redox-neutral [3+2] annulation demonstrates good chemoselectivity and functional group compatibility. organic-chemistry.org Similarly, Rh-catalyzed C-H activation/[3+2] annulation of N-phenoxy amides with propargylic monofluoroalkynes affords α-quaternary carbon-containing 2,3-dihydrobenzofuran analogues. nih.gov

Palladium-catalyzed C-H activation has also been successfully applied. The enantioselective synthesis of 2,3-dihydrobenzofurans has been achieved through a sequence involving a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization. nih.gov Additionally, Pd(II)-catalyzed C-H activation of phenylacetic acids followed by an intramolecular C-O bond formation provides a route to chiral benzofuranones, which are structurally related to dihydrobenzofurans. organic-chemistry.org

Table 2: C-H Activation Approaches to Dihydrobenzofurans

| Catalyst | Substrates | Key Transformation |

|---|---|---|

| Rh(III) | N-phenoxyacetamides and 1,3-dienes | [3+2] annulation via C-H activation/carbooxygenation organic-chemistry.org |

| Rh(III) | N-phenoxy amides and propargylic monofluoroalkynes | [3+2] annulation via C-H activation nih.gov |

| Pd(II) | Product of Rh-catalyzed C-H insertion | Intramolecular C-O cyclization via C-H activation nih.gov |

| Pd(II) | Phenylacetic acids | Intramolecular C-O bond formation via C-H activation organic-chemistry.org |

Palladium-Catalyzed Anti-Heteropalladation in Dihydrobenzofuran Formation

Palladium catalysis is a versatile tool for the synthesis of dihydrobenzofurans, and the specific mechanistic steps, such as heteropalladation, are key to understanding and optimizing these reactions. The use of newly developed reaction conditions that promote anti-heteropalladation of an alkene has been shown to be essential for generating products in high yield in certain synthetic strategies. researchgate.net This mechanistic feature allows for the coupling of readily available 2-allylphenol (B1664045) derivatives with aryl triflates to generate a wide range of functionalized 2,3-dihydrobenzofurans with good yields and diastereoselectivities. researchgate.net

Advanced Characterization and Spectroscopic Analysis of 2 Phenyl 2,3 Dihydrobenzofuran Systems

X-ray Crystallography for Precise Molecular Structure and Absolute Configuration Determination

In studies of related dihydrobenzofuran structures, X-ray analysis has been instrumental. For instance, the crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one revealed a highly planar benzofuran (B130515) ring system. vensel.org Such analyses show that the fusion of the furan (B31954) and benzene (B151609) rings induces some distortion in the benzene ring's geometry. vensel.org For chiral derivatives, single-crystal X-ray analysis can unambiguously establish the absolute configuration, providing a benchmark for other stereochemical assignment methods. The crystal structure is stabilized by various intermolecular interactions, such as hydrogen bonds and π–π stacking, which dictate the molecular packing in the crystal lattice. nih.govresearchgate.net Although a specific crystal structure for the parent 2-Phenyl-2,3-dihydrobenzofuran is not detailed in the provided search results, the principles of X-ray crystallography applied to its derivatives demonstrate its power in confirming the covalent structure, conformation, and, for enantiopure samples, the absolute stereochemistry.

| Parameter | Description | Typical Findings in Dihydrobenzofuran Systems |

| Space Group | Describes the symmetry of the crystal lattice. | Varies depending on the specific derivative and crystal packing. |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Specific to the crystal being analyzed. |

| Molecular Conformation | The spatial arrangement of atoms in a molecule. | Often reveals a nearly planar dihydrobenzofuran core. nih.gov |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. | Confirms the expected covalent bonding and can reveal strain or electronic effects. |

| Intermolecular Interactions | Non-covalent forces between molecules in the crystal. | Can include hydrogen bonding, C-H···π, and π–π stacking interactions. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular framework.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters. For the 2,3-dihydrobenzofuran (B1216630) core, the protons at the C2 and C3 positions show characteristic signals, and their coupling constant can provide information about their relative stereochemistry (cis or trans). researchgate.net

¹³C NMR spectra reveal the number of chemically distinct carbon atoms and their electronic environment. The chemical shifts of the carbons in the aromatic rings and the dihydrofuran moiety are diagnostic.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for unequivocal signal assignment, especially in substituted derivatives. researchgate.netresearchgate.netscielo.br These experiments reveal correlations between protons, between protons and the carbons they are attached to, and between protons and carbons that are two or three bonds away, respectively.

Representative NMR Data for a this compound Moiety:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |

| H-2 | ~5.5 - 6.1 | ~88 - 90 | dd |

| H-3α | ~3.0 - 3.4 | ~30 - 32 | m |

| H-3β | ~3.4 - 3.8 | ~30 - 32 | m |

| Aromatic H | ~6.8 - 7.5 | ~110 - 160 | m |

| Phenyl H | ~7.2 - 7.6 | ~125 - 140 | m |

Note: The exact chemical shifts can vary significantly depending on the solvent and the presence of other substituents on the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups and their expected absorption regions are:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹). libretexts.org

Aliphatic C-H Stretch: From the CH₂ group in the dihydrofuran ring, appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C Stretch: A series of sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene and phenyl rings. libretexts.org

C-O Stretch: The ether linkage in the dihydrofuran ring will produce a strong absorption band, typically in the 1050-1250 cm⁻¹ range.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic Ring | 3020 - 3100 |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Aryl Ether | 1200 - 1250 |

| C-H Out-of-Plane Bend | Substituted Benzene | 750 - 900 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₄H₁₂O), HRMS can confirm the molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass.

The exact mass of (S)-2-Phenyl-2,3-dihydrobenzofuran is 196.088815 g/mol . spectrabase.com HRMS instruments can measure this value to within a few parts per million (ppm), providing strong evidence for the assigned molecular formula. This technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O |

| Nominal Mass | 196 g/mol |

| Exact Mass | 196.088815 g/mol spectrabase.com |

Chiroptical Properties: Circular Dichroism (CD) and Optical Rotation for Stereochemical Assignment

For chiral molecules like this compound, which can exist as (R) and (S) enantiomers, chiroptical techniques are essential for determining the absolute configuration.

Optical Rotation measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.orglibretexts.org Enantiomers rotate light by equal amounts but in opposite directions. wikipedia.org A dextrorotatory (+) compound rotates light to the right (clockwise), while a levorotatory (-) compound rotates it to the left (counter-clockwise). libretexts.org The specific rotation [α] is a characteristic physical property of a chiral molecule under specific conditions (temperature, solvent, concentration, and wavelength of light). libretexts.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks, known as Cotton effects, at specific wavelengths. The sign of the Cotton effects in the CD spectrum of dihydrobenzofuran systems can be correlated with their absolute configuration. researchgate.net For instance, in certain classes of dihydrobenzofuran neolignans, a positive Cotton effect in the 280-300 nm region is indicative of a specific absolute configuration at the chiral centers. researchgate.net Empirical rules, often supported by computational calculations, are established to relate the observed CD spectrum to the molecule's stereochemistry. rsc.org

| Technique | Principle | Application to this compound |

| Optical Rotation | Measures the rotation of plane-polarized light. wikipedia.org | Determines if a sample is chiral and the direction of rotation (+ or -). The magnitude of the specific rotation indicates enantiomeric purity. |

| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light. | The sign of the Cotton effects can be used to assign the absolute configuration (R or S) at the C2 position by correlation with known compounds or theoretical models. researchgate.netrsc.org |

Computational Chemistry and Theoretical Studies on 2 Phenyl 2,3 Dihydrobenzofuran

Density Functional Theory (DFT) Applications in Dihydrobenzofuran Research

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic characteristics of heterocyclic compounds, including derivatives of 2,3-dihydrobenzofuran (B1216630). semanticscholar.orgresearchgate.net This method offers a favorable balance between computational cost and accuracy, making it suitable for studying complex molecular systems. aip.orgarxiv.org DFT calculations are employed to determine optimized molecular geometries, analyze electronic orbitals, map electrostatic potentials, and predict various chemical properties, providing a comprehensive understanding of the molecule's behavior. semanticscholar.orgresearchgate.net

Geometric optimization is a fundamental DFT procedure used to determine the most stable three-dimensional conformation of a molecule—its ground state structure. For derivatives containing the 2,3-dihydrobenzofuran scaffold, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p). semanticscholar.orgmaterialsciencejournal.org

These studies reveal that the 2,3-dihydrobenzofuran ring is non-planar, primarily due to the sp3-hybridized carbon atoms in the dihydro-furan portion of the ring. materialsciencejournal.org The optimization process provides precise data on bond lengths and angles, which are crucial for understanding the molecule's structural framework. For instance, in studies of chalcones linked to a 2,3-dihydrobenzofuran moiety, the olefinic double bond length was found to be approximately 1.347 Å, while the carbonyl group bond length was about 1.224 Å. researchgate.net

Below are representative tables of calculated bond lengths and bond angles for a molecule containing the 2,3-dihydrobenzofuran core, based on DFT/B3LYP/6-311G(d,p) level calculations. researchgate.net

Interactive Data Table: Selected Bond Lengths

| Bond | Length (Å) |

| C=C (Olefinic) | 1.3473 |

| C=O (Carbonyl) | 1.2244 |

| C-O (in ring) | 1.37 (avg) |

| C-C (in ring) | 1.51 (avg) |

Note: Data is illustrative and based on a 2,3-dihydrobenzofuran derivative. researchgate.net

Interactive Data Table: Selected Bond Angles

| Angle | Value (°) |

| C-O-C (in ring) | 108.5 |

| O-C-C (in ring) | 110.2 |

| C-C-C (in ring) | 105.4 |

Note: Data is illustrative and based on a 2,3-dihydrobenzofuran derivative.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. researchgate.net

For derivatives containing the 2,3-dihydrobenzofuran scaffold, FMO analysis shows that the HOMO is often distributed over the dihydrobenzofuran ring system. researchgate.netresearchgate.net This suggests that this part of the molecule is the primary site for electrophilic attack. researchgate.net The LUMO's location can vary depending on the other substituents attached to the core structure. researchgate.net A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity, indicating a greater ease of intramolecular charge transfer. semanticscholar.orgresearchgate.net

Interactive Data Table: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -6.21 |

| ELUMO | -2.34 |

| ΔE (Gap) | 3.87 |

Note: Values are representative for a 2,3-dihydrobenzofuran derivative and calculated at the B3LYP/6-311G(d,p) level. semanticscholar.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. semanticscholar.orgresearchgate.net

In studies of 2,3-dihydrobenzofuran derivatives, MEP plots reveal that the most electronegative regions are concentrated around oxygen atoms, particularly the oxygen of the furan (B31954) ring and any carbonyl oxygens in substituents. These sites are identified as the most likely points for electrophilic interaction. Conversely, the electropositive regions are generally located over the hydrogen atoms, especially those on the dihydro-furan ring's five-membered ring. semanticscholar.orgresearchgate.net

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. niscpr.res.in This analysis provides quantitative insight into the distribution of electrons and helps in understanding the electrostatic properties of the molecule. The calculated charges are influenced by the electronegativity of the atoms and their bonding environment. researchgate.net

For molecules containing the 2,3-dihydrobenzofuran moiety, Mulliken charge calculations typically show that oxygen atoms carry a significant negative charge, confirming their high electronegativity. Carbon atoms exhibit a range of charges; for example, a carbon atom in a carbonyl group will have a large positive charge, making it an electrophilic site. In contrast, other carbon atoms in the aromatic ring may carry negative charges. Hydrogen atoms consistently show positive charges. semanticscholar.orgresearchgate.net This charge distribution is crucial for interpreting molecular reactivity and intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. It is particularly effective for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. semanticscholar.orgresearchgate.net

TD-DFT calculations on 2,3-dihydrobenzofuran derivatives, performed using functionals like B3LYP, can determine the absorption maxima (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., HOMO→LUMO). semanticscholar.orgresearchgate.net These theoretical spectra can be compared with experimental data to validate the computational method. Studies have shown good agreement between TD-DFT calculated values and those observed experimentally, confirming the utility of this approach for understanding the electronic properties of these compounds. semanticscholar.org

Quantum Reactivity Descriptors for 2-Phenyl-2,3-dihydrobenzofuran

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global quantum reactivity descriptors can be calculated. These parameters provide a quantitative measure of the reactivity and stability of a molecule. nih.gov They are derived from DFT results and are used to predict the chemical behavior of the compound. materialsciencejournal.org

Key quantum reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Chemical Hardness (η): A measure of resistance to charge transfer. (η = (I - A) / 2)

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity. (S = 1 / η)

Electronegativity (χ): The power of an atom to attract electrons. (χ = (I + A) / 2)

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow. (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ)

These descriptors help in comparing the reactivity of different molecules within a series. For instance, a molecule with a lower chemical hardness (higher softness) and a higher electrophilicity index is generally considered more reactive. materialsciencejournal.orgnih.gov

Interactive Data Table: Calculated Quantum Reactivity Descriptors

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.21 |

| Electron Affinity (A) | -ELUMO | 2.34 |

| Electronegativity (χ) | (I+A)/2 | 4.275 |

| Chemical Hardness (η) | (I-A)/2 | 1.935 |

| Chemical Softness (S) | 1/η | 0.517 |

| Electrophilicity Index (ω) | μ²/2η | 4.72 |

Note: Values are illustrative and derived from the FMO energies of a 2,3-dihydrobenzofuran derivative. semanticscholar.org

Free Energy Profile Calculations and Reaction Pathway Simulations

Computational chemistry provides critical insights into the formation of the 2,3-dihydrobenzofuran scaffold, allowing researchers to map out reaction mechanisms and understand the energetic landscape of synthetic pathways. Free energy profile calculations and reaction pathway simulations are instrumental in elucidating the step-by-step processes involved in the cyclization and functionalization reactions that yield these heterocyclic structures.

One of the key synthetic routes amenable to theoretical study is the palladium-catalyzed carboalkoxylation of 2-allylphenols. nih.gov Simulations of this reaction pathway suggest a multi-step catalytic cycle. Based on deuterium (B1214612) labeling experiments, the proposed mechanism likely proceeds through an anti-addition of the oxygen atom and the aryl group to the alkene. nih.gov The reaction is initiated by the oxidative addition of an aryl triflate to a Pd(0) complex. This is followed by the binding of the resulting cationic Pd-complex to the alkene of the 2-allylphenol (B1664045) substrate. Subsequent deprotonation of the phenol (B47542) and an anti-oxypalladation of the alkene forms a key intermediate. The cycle concludes with a reductive elimination step that yields the final 2,3-dihydrobenzofuran product and regenerates the Pd(0) catalyst. nih.gov

Another modern synthetic approach involves photoinduced cascade reactions of 2-allylphenol derivatives. nih.gov Mechanistic studies and theoretical simulations propose a pathway initiated by the photochemical activity of phenolate (B1203915) anions, which are generated in situ. These excited-state anions can reduce radical precursors, leading to the formation of carbon-centered radical species. The proposed cascade involves a tandem atom transfer radical addition (ATRA) followed by an intramolecular nucleophilic substitution (SN) process to form the dihydrobenzofuran ring. nih.gov

These computational models are crucial for optimizing reaction conditions, predicting stereochemical outcomes, and designing more efficient catalysts for the synthesis of complex molecules like this compound.

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Oxidative Addition | Aryl triflate adds to the Pd(0) catalyst. | Palladium(aryl)triflate complex |

| 2. Alkene Coordination | The palladium complex binds to the alkene of the 2-allylphenol substrate. | Cationic Pd-alkene complex |

| 3. Anti-Oxypalladation | Deprotonation of the phenol is followed by an anti-addition of the oxygen and palladium across the double bond. | Palladacycle intermediate |

| 4. Reductive Elimination | The C-C and C-O bonds are formed, releasing the 2,3-dihydrobenzofuran product. | Regenerated Pd(0) catalyst |

Theoretical Prediction of Spectroscopic Parameters (Vibrational, UV-Vis)

Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including this compound. Methods such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties are commonly employed to simulate vibrational and electronic spectra. semanticscholar.orguta.edu

Vibrational Spectra (IR): The prediction of infrared (IR) spectra through computational means involves calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed using DFT methods, such as B3LYP, often paired with a basis set like 6-311G(d,p) or 6-31G(d,p). semanticscholar.orgscielo.org.za The theoretical vibrational wavenumbers are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, leading to a better agreement with experimental data. scielo.org.zaajchem-a.com For complex aromatic structures, specific vibrational modes can be assigned, such as C-H stretching, in-plane and out-of-plane C-H bending, and skeletal C=C stretching modes of the aromatic rings. ajchem-a.comresearchgate.net These assignments, based on potential energy distribution (PED) analysis, allow for a detailed interpretation of the experimental FT-IR spectrum. scielo.org.za

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl and benzene (B151609) rings. ajchem-a.com |

| Aliphatic C-H Stretch | 3000-2850 | Stretching vibrations of the C-H bonds on the dihydrofuran ring. |

| Aromatic C=C Stretch | 1643-1448 | Stretching vibrations within the aromatic rings. researchgate.net |

| C-O-C Asymmetric Stretch | 1280-1200 | Asymmetric stretching of the ether linkage in the dihydrofuran ring. |

| In-plane C-H Bending | 1481-1014 | Bending of aromatic C-H bonds within the plane of the ring. ajchem-a.com |

| Out-of-plane C-H Bending | 967-682 | Bending of aromatic C-H bonds out of the plane of the ring. ajchem-a.com |

Electronic Spectra (UV-Vis): The electronic absorption spectra (UV-Vis) of this compound can be predicted using TD-DFT calculations. semanticscholar.org This method calculates the vertical excitation energies from the ground state to various excited states, the oscillator strengths (f) of these transitions, and the corresponding maximum absorption wavelengths (λmax). scielo.org.za The choice of solvent can be incorporated into these models to simulate spectra under more realistic conditions, which can reveal hyperchromic (red) shifts when moving from the gas phase to a solvent. semanticscholar.org The analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in assigning the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of chromophores present in the molecule. semanticscholar.org

| Parameter | Description | Computational Method |

|---|---|---|

| λmax (nm) | Wavelength of maximum absorbance for an electronic transition. | TD-DFT |

| Excitation Energy (eV) | The energy required to promote an electron from the ground state to an excited state. | TD-DFT |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a specific electronic transition. | TD-DFT |

| Molecular Orbitals | Identifies the orbitals involved in the transition (e.g., HOMO to LUMO). | DFT/TD-DFT |

Chemical Reactivity and Transformations of 2 Phenyl 2,3 Dihydrobenzofuran

Derivatization Strategies for the Dihydrobenzofuran Core

The derivatization of the 2,3-dihydrobenzofuran (B1216630) core is crucial for synthesizing novel compounds with potential applications in medicinal chemistry and materials science. nih.govrsc.org Strategies often involve transition-metal-catalyzed reactions that enable the introduction of various functional groups onto the scaffold.

Key approaches include:

C-H Functionalization: Direct C-H bond functionalization has emerged as a powerful, step-economic method for modifying the dihydrobenzofuran framework. nih.govrsc.org For instance, sequential C-H functionalization reactions, such as a rhodium-catalyzed intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization, have been used to achieve the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. emory.edunih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely employed. A notable example is the carboalkoxylation of 2-allylphenol (B1664045) derivatives with aryl triflates, which generates a variety of functionalized 2,3-dihydrobenzofurans with good yields and high diastereoselectivity. nih.gov This method relies on reaction conditions that favor an anti-heteropalladation of the alkene. nih.gov